N,N'-Bis(4-methyl-2-thiazolyl)-terephthalamide
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Overview
Description
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE is a complex organic compound featuring a benzene ring substituted with two thiazole groups and two carboxamide groups. The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is known for its versatility in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized through a cyclization reaction involving α-haloketones and thiourea under acidic conditions.
Attachment to Benzene Ring: The synthesized thiazole rings are then attached to a benzene ring through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Formation of Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of biochemical pathways . The carboxamide groups enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole moiety.
Uniqueness
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE is unique due to its dual thiazole and carboxamide functionalities, which confer distinct chemical reactivity and biological activity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C16H14N4O2S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-N,4-N-bis(4-methyl-1,3-thiazol-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H14N4O2S2/c1-9-7-23-15(17-9)19-13(21)11-3-5-12(6-4-11)14(22)20-16-18-10(2)8-24-16/h3-8H,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI Key |
SHXZAHPYXSXERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
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